Cas no 10443-70-6 (Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate)

10443-70-6 structure
Nombre del producto:Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate
Número CAS:10443-70-6
MF:C13H17ClO3
Megavatios:256.725283384323
MDL:MFCD00128924
CID:208457
PubChem ID:253661028
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate Propiedades químicas y físicas
Nombre e identificación
-
- Butanoic acid,4-(4-chloro-2-methylphenoxy)-, ethyl ester
- ETHYL 4-(4-CHLORO-2-METHYLPHENOXY)BUTYRATE
- MCPB ethyl ester
- 4-((4-chloro-o-tolyl)oxy)-butyricaciethylester
- 4-(4-chloro-2-methylphenoxy)-butanoicaciethylester
- 4-CHLORO-2-METHYLPHENOXYBUTYRICACIDETHYLESTER
- ethyl 4-(4-chloro-2-methylphenoxy)butanoate
- ethyl4-(2-methyl-4-chlorophenoxy)butylate
- mcpbe
- mcpbethyl
- 4-(4-Chloro-2-methylphenoxy)butyric Acid Ethyl Ester
- Madek
- 4-(4-Chloro-2-methylphenoxy)butyric acid ethyl
- MCPB ethyl
- MCPB-ethyl
- MCPB-ethyl [ISO]
- Ethyl 4-(2-methyl-4-chlorophenoxy)butylate
- Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester
- Butyric acid, 4-((4-chloro-o-tolyl)oxy)-, ethyl ester
- MCPB-ethyl ester
- XNKARWLGLZGMGX-UHFFFAOYSA-N
- E1149
- 4-(
- CS-0440439
- SCHEMBL1613775
- 10443-70-6
- AS-82276
- DTXSID4058287
- T71550
- MFCD00128924
- 4-(4-Chloro-2-methylphenoxy)butyric acid, ethyl ester
- NS00023305
- Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate
-
- MDL: MFCD00128924
- Renchi: 1S/C13H17ClO3/c1-3-16-13(15)5-4-8-17-12-7-6-11(14)9-10(12)2/h6-7,9H,3-5,8H2,1-2H3
- Clave inchi: XNKARWLGLZGMGX-UHFFFAOYSA-N
- Sonrisas: ClC1C([H])=C([H])C(=C(C([H])([H])[H])C=1[H])OC([H])([H])C([H])([H])C([H])([H])C(=O)OC([H])([H])C([H])([H])[H]
Atributos calculados
- Calidad precisa: 256.08671
- Masa isotópica única: 256.087
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 7
- Complejidad: 233
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.3
- Superficie del Polo topológico: 35.5
Propiedades experimentales
- Denso: 1.1515 (rough estimate)
- Punto de fusión: -0.9°C
- Punto de ebullición: 363.36°C (rough estimate)
- Punto de inflamación: 137.4°C
- índice de refracción: 1.5080-1.5120
- PSA: 35.53
- Logp: 3.37050
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate Información de Seguridad
-
Símbolo:
- Promover:warning
- Instrucciones de peligro: H302-H410
- Declaración de advertencia: P264-P270-P273-P301+P312+P330-P391-P501
- Número de transporte de mercancías peligrosas:3082
- Rtecs:EK7745000
- Nivel de peligro:9
- Grupo de embalaje:III
- Condiciones de almacenamiento:0-10°C
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | E1149-100mg |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate |
10443-70-6 | 98.0%(GC) | 100mg |
¥715.0 | 2022-05-30 | |
TRC | E938213-2mg |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate |
10443-70-6 | 2mg |
$ 65.00 | 2022-06-05 | ||
TRC | E938213-10mg |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate |
10443-70-6 | 10mg |
$ 95.00 | 2022-06-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | E1149-1g |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate |
10443-70-6 | 98.0%(GC) | 1g |
¥3990.0 | 2022-05-30 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E1149-1G |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate |
10443-70-6 | >98.0%(GC) | 1g |
¥1590.00 | 2024-04-18 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156423-1G |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate |
10443-70-6 | >98.0%(GC) | 1g |
¥3885.90 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156423-100MG |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate |
10443-70-6 | >98.0%(GC) | 100mg |
¥680.90 | 2023-09-03 | |
abcr | AB474432-1g |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate, 98%; . |
10443-70-6 | 98% | 1g |
€701.50 | 2024-04-20 | |
A2B Chem LLC | AE09570-100mg |
4-(4-Chloro-2-methylphenoxy)butyric acid ethyl ester |
10443-70-6 | >98.0%(GC) | 100mg |
$45.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1254044-100mg |
MCPB-ETHYL ESTER |
10443-70-6 | 98% | 100mg |
$155 | 2025-02-21 |
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate Literatura relevante
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:10443-70-6)Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate

Pureza:99%
Cantidad:1g
Precio ($):416.0